molecular formula C16H10BrClN2O2S B11974831 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B11974831
M. Wt: 409.7 g/mol
InChI Key: CLCGBQCCTSSEGB-UFWORHAWSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-chloro-1-benzothiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and aldehydes.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential as an antimicrobial agent due to its ability to form stable complexes with metal ions.

    Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological macromolecules.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C16H10BrClN2O2S

Molecular Weight

409.7 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10BrClN2O2S/c17-10-5-6-12(21)9(7-10)8-19-20-16(22)15-14(18)11-3-1-2-4-13(11)23-15/h1-8,21H,(H,20,22)/b19-8+

InChI Key

CLCGBQCCTSSEGB-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl

Origin of Product

United States

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